molecular formula C17H15ClN2O3 B5791732 5-(2-chlorophenyl)-3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazole

5-(2-chlorophenyl)-3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazole

Cat. No. B5791732
M. Wt: 330.8 g/mol
InChI Key: YIVKYUUGIHGOGX-UHFFFAOYSA-N
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Description

5-(2-chlorophenyl)-3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains an oxadiazole ring and has been synthesized using various methods.

Scientific Research Applications

The compound 5-(2-chlorophenyl)-3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields. It has been shown to exhibit antimicrobial, anticancer, and anticonvulsant activities. It has also been studied for its potential as a fluorescent probe for detecting metal ions.

Mechanism of Action

The exact mechanism of action of 5-(2-chlorophenyl)-3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazole is not fully understood. However, it is believed to exert its effects by interacting with various cellular targets, such as DNA, enzymes, and ion channels.
Biochemical and Physiological Effects:
The compound 5-(2-chlorophenyl)-3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazole has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains. It has also been shown to induce apoptosis in cancer cells and exhibit anticonvulsant activity. Additionally, it has been shown to act as a fluorescent probe for detecting metal ions.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-(2-chlorophenyl)-3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazole in lab experiments is its potential as a versatile compound with various applications. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 5-(2-chlorophenyl)-3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazole. One potential direction is to further investigate its potential as a fluorescent probe for detecting metal ions. Another direction is to study its potential as a therapeutic agent for various diseases, such as cancer and epilepsy. Additionally, further studies are needed to fully understand its mechanism of action and potential toxic effects.
Conclusion:
In conclusion, 5-(2-chlorophenyl)-3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazole is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.

Synthesis Methods

The synthesis of 5-(2-chlorophenyl)-3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazole can be achieved using various methods. One of the most commonly used methods is the reaction of 2-chlorobenzohydrazide with 3,4-dimethoxybenzaldehyde in the presence of acetic acid and polyphosphoric acid. The resulting product is then cyclized to form the oxadiazole ring.

properties

IUPAC Name

5-(2-chlorophenyl)-3-[(3,4-dimethoxyphenyl)methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3/c1-21-14-8-7-11(9-15(14)22-2)10-16-19-17(23-20-16)12-5-3-4-6-13(12)18/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIVKYUUGIHGOGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2=NOC(=N2)C3=CC=CC=C3Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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